4-Amino-2-methylbenzoic acid
Overview
Description
4-Amino-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group at the fourth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 4-nitro-2-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 2-methylbenzoic acid using ammonia or an amine source under high temperature and pressure conditions. This method may require the use of a catalyst such as platinum or rhodium to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 4-nitro-2-methylbenzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 4-amino-2-methylbenzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the carboxyl group.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Nitro-2-methylbenzoic acid
Reduction: 4-Amino-2-methylbenzyl alcohol
Substitution: Various halogenated or alkylated derivatives of this compound
Scientific Research Applications
4-Amino-2-methylbenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, including cancer and bacterial infections.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also interact with cellular membranes, altering their permeability and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a methyl group.
4-Amino-2-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group.
4-Amino-2-nitrobenzoic acid: Contains a nitro group instead of a methyl group.
Uniqueness
4-Amino-2-methylbenzoic acid is unique due to the presence of both an amino group and a methyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSQZFJLEPBPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287155 | |
Record name | 4-amino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-75-1 | |
Record name | 4-Amino-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2486-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2486-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Amino-2-methylbenzoic acid in synthesizing affinity gels, and how does this relate to polyphenol oxidase purification?
A1: [] this compound can be used as a starting material for synthesizing affinity gels, which are crucial for purifying enzymes like polyphenol oxidase. While the specific details of the synthesis are not provided in the abstract, it likely involves converting this compound into a ligand that binds specifically to polyphenol oxidase. This ligand is then immobilized on a solid support, forming the affinity gel. Passing a crude extract of the enzyme through the gel allows the target enzyme to be selectively captured while other proteins are washed away. Subsequent elution steps release the purified polyphenol oxidase from the gel. This affinity purification technique is widely used to isolate and purify specific proteins from complex mixtures.
Q2: Can this compound be used directly in the synthesis of imine compounds, and what are the advantages of the alternative method described in the research?
A2: While this compound possesses the necessary amine group to react with aldehydes and form imines, the research focuses on an alternative approach using self-replicating catalysts. [] This method addresses the limitations of traditional imine synthesis, which often suffers from moderate yields due to the reaction's reversibility and the susceptibility of imines to hydrolysis.
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